![molecular formula C22H18BrN5OS B12046900 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 477330-36-2](/img/structure/B12046900.png)
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-metilfenil)acetamida es un complejo compuesto orgánico que pertenece a la clase de derivados del triazol. Los triazoles son conocidos por sus diversas actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-metilfenil)acetamida típicamente involucra múltiples pasos:
Formación del anillo de triazol: El anillo de triazol se forma mediante la ciclización de derivados de hidracina apropiados con isotiocianatos o mediante el uso de otros métodos de ciclización.
Introducción de los grupos bromofenil y piridinil: Los grupos bromofenil y piridinil se introducen a través de reacciones de sustitución, a menudo utilizando precursores halogenados y reacciones de acoplamiento catalizadas por paladio.
Adición del grupo sulfánil: El grupo sulfánil se agrega a través de reacciones de tiolación, donde se introduce un grupo tiol en el anillo de triazol.
Formación de acetamida: El paso final implica la formación del grupo acetamida a través de reacciones de acilación, típicamente utilizando cloruros de acilo o anhídridos.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfánil, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de triazol o en el grupo bromofenil, lo que puede llevar a productos de deshalogenación o hidrogenación.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila, especialmente en los grupos bromofenil y piridinil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio, el hidruro de litio y aluminio y la hidrogenación catalítica se utilizan comúnmente.
Sustitución: Se utilizan reactivos como el hidruro de sodio, el terc-butóxido de potasio y varios compuestos halogenados en condiciones apropiadas.
Principales productos
Productos de oxidación: Sulfóxidos y sulfonas.
Productos de reducción: Derivados deshalogenados o hidrogenados.
Productos de sustitución: Varios derivados del triazol sustituidos dependiendo de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
En la investigación biológica, este compuesto se estudia por sus posibles propiedades antimicrobianas y antifúngicas. Ha mostrado promesa en la inhibición del crecimiento de ciertas cepas bacterianas y fúngicas.
Medicina
En química medicinal, este compuesto se está explorando por su potencial como agente anticancerígeno. Su capacidad para interactuar con objetivos moleculares específicos lo convierte en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-metilfenil)acetamida involucra su interacción con objetivos moleculares específicos. El anillo de triazol puede unirse a enzimas y receptores, inhibiendo su actividad. Los grupos bromofenil y piridinil mejoran su afinidad de unión, mientras que el grupo sulfánil puede participar en reacciones redox, modulando aún más su actividad.
Comparación Con Compuestos Similares
Compuestos similares
2-{[4-(4-bromofenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}-1-fenil-1-etanol: Este compuesto tiene un núcleo de triazol similar pero difiere en los sustituyentes unidos al anillo de triazol.
4-(3-(4-bromofenil)-5-(2,4-dimetoxi-fenil)-4,5-dihidro-1H-pirazol-1-il)bencensulfonamida: Otro compuesto con un grupo bromofenil pero con un anillo de pirazol en lugar de un anillo de triazol.
Singularidad
La singularidad de 2-{[4-(4-bromofenil)-5-(piridin-4-il)-4H-1,2,4-triazol-3-il]sulfanil}-N-(3-metilfenil)acetamida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas.
Propiedades
Número CAS |
477330-36-2 |
|---|---|
Fórmula molecular |
C22H18BrN5OS |
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H18BrN5OS/c1-15-3-2-4-18(13-15)25-20(29)14-30-22-27-26-21(16-9-11-24-12-10-16)28(22)19-7-5-17(23)6-8-19/h2-13H,14H2,1H3,(H,25,29) |
Clave InChI |
XYXBGUCCFSYSPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


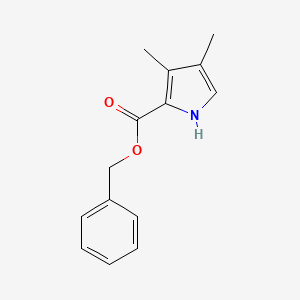
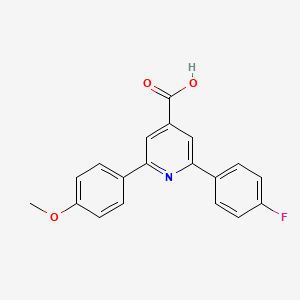


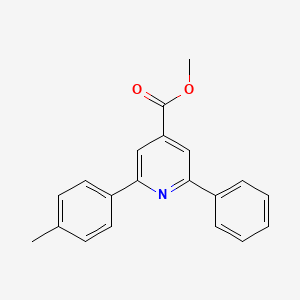
![6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046834.png)


![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)
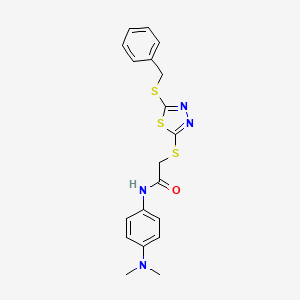
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12046879.png)

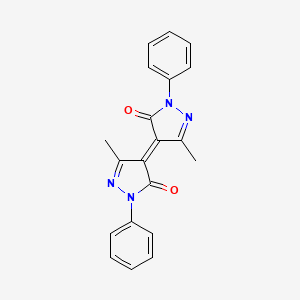
![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
